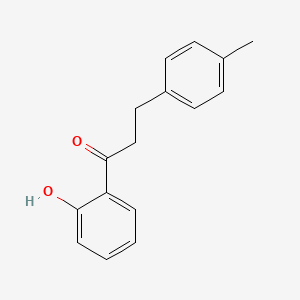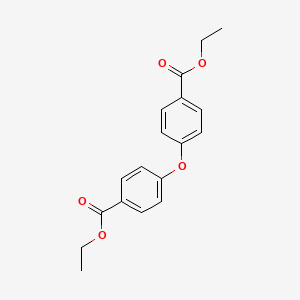![molecular formula C10H8Cl2O4 B14751235 Acetyl chloride, 2,2'-[1,4-phenylenebis(oxy)]bis- CAS No. 1889-01-6](/img/structure/B14751235.png)
Acetyl chloride, 2,2'-[1,4-phenylenebis(oxy)]bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetyl chloride, 2,2’-[1,4-phenylenebis(oxy)]bis-: is a chemical compound with the molecular formula C10H8Cl2O4. It is characterized by the presence of two acetyl chloride groups attached to a 1,4-phenylenebis(oxy) backbone. This compound is known for its reactivity and is used in various chemical synthesis processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of acetyl chloride, 2,2’-[1,4-phenylenebis(oxy)]bis- typically involves the reaction of 1,4-phenylenebis(oxy) with acetyl chloride in the presence of a catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The reaction can be represented as follows:
1,4-phenylenebis(oxy)+2Acetyl chloride→Acetyl chloride, 2,2’-[1,4-phenylenebis(oxy)]bis-
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and controlled temperature conditions is crucial to obtain a high yield and purity of the final product .
化学反応の分析
Types of Reactions:
Substitution Reactions: Acetyl chloride, 2,2’-[1,4-phenylenebis(oxy)]bis- can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, this compound can hydrolyze to form acetic acid and the corresponding diol.
Oxidation and Reduction: While less common, the aromatic ring in the compound can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like pyridine.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution Reactions: Products include substituted acetyl derivatives.
Hydrolysis: Acetic acid and 1,4-phenylenebis(oxy) diol.
Oxidation: Oxidized aromatic compounds depending on the specific conditions used.
科学的研究の応用
Chemistry:
- Used as a reagent in organic synthesis for the introduction of acetyl groups.
- Intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
- Potential use in the synthesis of pharmaceuticals where acetylation is a key step.
- Research into its biological activity and potential therapeutic applications.
Industry:
- Utilized in the production of polymers and resins.
- Employed in the manufacture of specialty chemicals and materials .
作用機序
The mechanism of action of acetyl chloride, 2,2’-[1,4-phenylenebis(oxy)]bis- primarily involves its reactivity as an acylating agent. The acetyl chloride groups can react with nucleophiles, leading to the formation of acetylated products. This reactivity is facilitated by the electron-withdrawing nature of the chlorine atoms, which makes the carbonyl carbon more susceptible to nucleophilic attack .
類似化合物との比較
Acetyl chloride: A simpler acyl chloride used in similar reactions but lacks the aromatic backbone.
Benzoyl chloride: Another acyl chloride with an aromatic ring but different reactivity due to the benzoyl group.
Phthaloyl chloride: Contains two acyl chloride groups attached to a phthalic acid backbone, used in polymer synthesis.
Uniqueness: Acetyl chloride, 2,2’-[1,4-phenylenebis(oxy)]bis- is unique due to its dual acetyl chloride groups attached to an aromatic ether backbone. This structure imparts specific reactivity and properties that are distinct from other acyl chlorides, making it valuable in specialized synthetic applications .
特性
CAS番号 |
1889-01-6 |
|---|---|
分子式 |
C10H8Cl2O4 |
分子量 |
263.07 g/mol |
IUPAC名 |
2-[4-(2-chloro-2-oxoethoxy)phenoxy]acetyl chloride |
InChI |
InChI=1S/C10H8Cl2O4/c11-9(13)5-15-7-1-2-8(4-3-7)16-6-10(12)14/h1-4H,5-6H2 |
InChIキー |
FUWCOOOJEXYFSD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1OCC(=O)Cl)OCC(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Spiro[bicyclo[4.1.0]heptane-7,1'-cyclopentane]](/img/structure/B14751173.png)
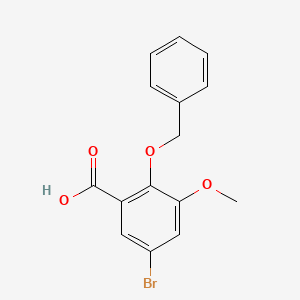


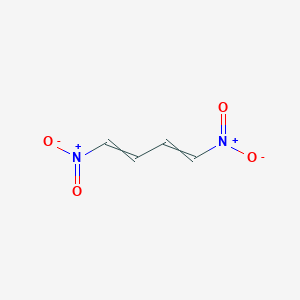
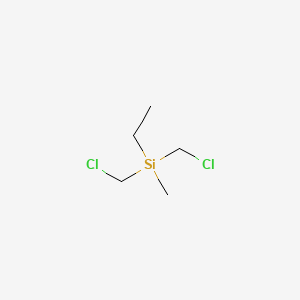
![Acenaphtho[4,5-d][1,3]thiazole](/img/structure/B14751206.png)


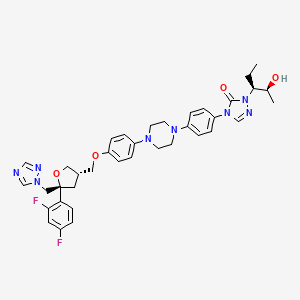
![Bicyclo[3.1.0]hexane-2-carboxylic acid, 2-hydroxy-5-(1-methylethyl)-](/img/structure/B14751218.png)
